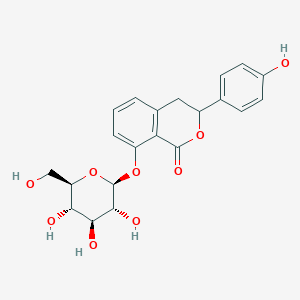

(3R)-Hydrangenol 8-O-glucoside pentaacetate

Description

hydrangenol 8-O-glucoside has been reported in Hydrangea macrophylla with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTPWMTZNXOEIV-VRKGAULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136569 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67600-94-6 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R)-Hydrangenol 8-O-glucoside pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a semi-synthetic flavonoid derived from natural products found in Hydrangea macrophylla. This document provides a comprehensive technical overview of its chemical properties, biological activity, and mechanism of action, with a focus on its role as a cholinesterase inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and drug development efforts in the field of neurodegenerative diseases.

Introduction

This compound, a derivative of the naturally occurring hydrangenol (B20845) 8-O-glucoside, has emerged as a compound of interest in the study of neurodegenerative disorders, particularly Alzheimer's disease. The parent compound is isolated from the leaves of Hydrangea macrophylla, a plant with a history of use in traditional medicine. The pentaacetate form exhibits enhanced stability and lipophilicity, which can be advantageous for pharmacological applications. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₃₁H₃₂O₁₄ |

| Molecular Weight | 628.58 g/mol |

| CAS Number | 113270-98-7 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, methanol, and other organic solvents |

Biological Activity: Cholinesterase Inhibition

The primary biological activity of this compound (HGP) is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data

The inhibitory potency of HGP against AChE and BChE has been determined through in vitro assays. The data is summarized in the table below.

| Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |

| Acetylcholinesterase (AChE) | 22.66 ± 1.63 | 36.1 | Non-competitive |

| Butyrylcholinesterase (BChE) | 41.02 ± 3.03 | 44.9 | Non-competitive |

Data sourced from Hwang J, et al. (2021).

Mechanism of Action

Kinetic studies have revealed that HGP acts as a non-competitive inhibitor of both AChE and BChE. This mode of inhibition indicates that HGP does not bind to the active site of the enzyme where acetylcholine is hydrolyzed. Instead, it binds to a distinct allosteric site known as the peripheral anionic site (PAS). By binding to the PAS, HGP induces a conformational change in the enzyme that reduces its catalytic efficiency, thereby slowing down the hydrolysis of acetylcholine.

Signaling Pathway

The interaction of this compound with acetylcholinesterase can be visualized as follows:

Technical Guide: (3R)-Hydrangenol 8-O-glucoside pentaacetate

CAS Number: 113270-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a natural product with potential applications in drug discovery, particularly in the field of neurodegenerative diseases. This document outlines its physicochemical properties, biological activity, and the experimental protocols for its evaluation.

Core Data Summary

This compound is a derivative of the natural dihydroisocoumarin hydrangenol (B20845), isolated from the herbs of Hydrangea macrophylla[1][2]. Its structure features a pentaacetylated glucose moiety attached to the hydrangenol core. This modification enhances its lipophilicity compared to its non-acetylated counterpart.

Physicochemical and Biological Properties

| Property | Value | Source |

| CAS Number | 113270-98-7 | [3] |

| Molecular Formula | C31H32O14 | [2][3] |

| Molecular Weight | 628.58 g/mol | [3] |

| Appearance | Powder | [3] |

| Predicted Relative Density | 1.39 g/cm³ | [3] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

| Biological Target | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | [4][5][6] |

| IC50 for AChE | 22.66 ± 1.63 µM | [4] |

| IC50 for BChE | 41.02 ± 3.03 µM | [4] |

Biological Activity and Mechanism of Action

This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4][5]. These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit[7].

The mechanism of inhibition by this compound is non-competitive[4][5]. Molecular docking studies suggest that it binds to the peripheral anionic site (PAS) of the cholinesterase enzymes[4][5][6]. This interaction is primarily driven by hydrophobic forces[4][6]. By binding to the PAS, the compound allosterically modulates the enzyme's active site, thereby impeding substrate entry and catalysis.

Cholinesterase Inhibition Signaling Pathway

Caption: Cholinesterase inhibition by this compound.

Experimental Protocols

Synthesis and Isolation

Currently, a detailed chemical synthesis protocol for this compound is not widely available in the public domain. The compound is primarily obtained through isolation from its natural source, Hydrangea macrophylla[1][2]. The general workflow for its isolation involves:

-

Extraction: Dried and powdered aerial parts of Hydrangea macrophylla are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The fraction containing the desired compound is further purified using chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), until pure (3R)-Hydrangenol 8-O-glucoside is isolated.

-

Acetylation: The isolated (3R)-Hydrangenol 8-O-glucoside is then acetylated using acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) to yield the pentaacetate derivative. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified by recrystallization or chromatography.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining cholinesterase activity[8].

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant source.

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant source.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

-

This compound (test compound).

-

Donepezil or galantamine as a positive control.

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare working solutions of AChE/BChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of phosphate buffer to each well.

-

Add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of DMSO to the control wells and 5 µL of the positive control to its respective wells.

-

Add 25 µL of AChE or BChE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 25 µL of ATCI solution to all wells.

-

Immediately add 50 µL of DTNB solution to all wells.

-

-

Measurement:

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics targeting cholinesterases. Its dual inhibitory activity and non-competitive mechanism of action warrant further investigation for its potential role in managing neurodegenerative diseases. The experimental protocols provided herein offer a foundation for researchers to explore the biological activities of this and related compounds. Future studies should focus on elucidating a scalable synthetic route, conducting in vivo efficacy studies, and further exploring its mechanism of action and potential off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

The Natural Occurrence of Hydrangenol 8-O-glucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of hydrangenol (B20845) 8-O-glucoside, a naturally occurring dihydroisocoumarin glycoside. Intended for researchers, scientists, and professionals in drug development, this document details its primary natural sources, quantitative data, experimental protocols for its isolation, and insights into its biosynthesis and pharmacological activities.

Primary Natural Sources

Hydrangenol 8-O-glucoside is predominantly found in plants belonging to the Hydrangea genus. The primary species identified as significant sources are:

-

Hydrangea macrophylla (Bigleaf Hydrangea): This species, including its variety thunbergii, is a well-documented source of hydrangenol 8-O-glucoside. The compound is present in various parts of the plant, including the leaves and flowers.[1][2]

-

Hydrangea serrata (Mountain Hydrangea): Also known as "tea of heaven," this species is another notable source of hydrangenol 8-O-glucoside.[3] The leaves, in particular, are utilized for their content of this and other bioactive compounds.

Quantitative Analysis of Hydrangenol and its Glucoside

The concentration of hydrangenol and its glycoside can vary depending on the plant part, cultivar, and extraction method. The following tables summarize available quantitative data.

Table 1: Quantitative Data for Hydrangenol in Hydrangea Species

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Hydrangea macrophylla | Leaves | Hydrangenol | 192 ± 3 mg/100 g dry weight | [3] |

| Hydrangea serrata | Dried Leaves Extract (WHS) | Hydrangenol | 7.7 mg/g of extract | [4] |

Note: While direct quantitative data for hydrangenol 8-O-glucoside is limited in the reviewed literature, the concentration of its aglycone, hydrangenol, provides a strong indication of the potential yield of the glucoside.

Experimental Protocols

Extraction of Hydrangenol 8-O-glucoside from Hydrangea macrophylla Leaves

This protocol is adapted from methodologies described for the extraction of related compounds from Hydrangea species.

Objective: To extract and isolate hydrangenol 8-O-glucoside from the leaves of Hydrangea macrophylla.

Materials:

-

Fresh or dried leaves of Hydrangea macrophylla

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Powder the dried leaves of Hydrangea macrophylla.

-

Extract the powdered leaves with 70% ethanol under reflux for 3 hours. Repeat the extraction three times.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

-

The n-butanol fraction is expected to be enriched with glycosides, including hydrangenol 8-O-glucoside.

-

-

Purification:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform (B151607) and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine the fractions containing the target compound.

-

Further purify the combined fractions using preparative HPLC with a C18 column to obtain pure hydrangenol 8-O-glucoside.

-

Quantification of Hydrangenol by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Standard Preparation:

-

Prepare a stock solution of hydrangenol standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

Sample Preparation:

-

Prepare the plant extract as described in the extraction protocol.

-

Filter the final extract through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject the standards and samples into the HPLC system.

-

Construct a calibration curve from the peak areas of the standards.

-

Determine the concentration of hydrangenol in the samples by comparing their peak areas to the calibration curve.

Biosynthesis and Pharmacological Activities

Proposed Biosynthetic Pathway of Hydrangenol 8-O-glucoside

The biosynthesis of hydrangenol is understood to proceed via the condensation of a phenylpropanoid unit with three molecules of acetate.[5] The subsequent glucosylation at the 8-O position is catalyzed by a UDP-glucosyltransferase (UGT). While the specific UGT has not yet been identified in Hydrangea, this is a common mechanism in plants for the glycosylation of secondary metabolites.

Pharmacological Activities

Hydrangenol 8-O-glucoside has demonstrated several promising pharmacological activities.

Hydrangenol 8-O-glucoside is an inhibitor of acetylcholinesterase (AChE), with a reported IC50 value of 22.66 μM.[1][2] Molecular docking studies suggest that it acts as a non-competitive inhibitor by interacting with the peripheral anionic site (PAS) of the enzyme. This activity is of interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Hydrangenol 8-O-glucoside has been shown to inhibit the passive cutaneous anaphylaxis (PCA) reaction, suggesting its potential as an anti-allergic agent.[2][4] The PCA reaction is a model for Type I hypersensitivity, which is mediated by IgE antibodies and mast cell degranulation. The compound likely interferes with the signaling cascade that leads to the release of inflammatory mediators from mast cells.

Conclusion

Hydrangenol 8-O-glucoside, primarily sourced from Hydrangea macrophylla and Hydrangea serrata, presents a compelling profile for further research and development. Its demonstrated bioactivities, including acetylcholinesterase inhibition and anti-allergic effects, warrant more in-depth investigation into its mechanisms of action and potential therapeutic applications. The experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for scientists to advance the study of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Hydrangenol in Hydrangea macrophylla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrangenol (B20845), a dihydroisocoumarin found in Hydrangea macrophylla, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the hydrangenol biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. It also includes detailed experimental protocols and visual representations of the pathway and workflows to facilitate further research in this area.

Introduction

Hydrangea macrophylla, commonly known as bigleaf hydrangea, is a source of various bioactive secondary metabolites. Among these, hydrangenol (Figure 1) has been the subject of numerous studies due to its potential therapeutic properties. The biosynthesis of hydrangenol follows the phenylpropanoid-polymalonate pathway, a common route for the production of stilbenoids and related compounds in plants. This pathway involves the convergence of precursors from both the shikimate and acetate (B1210297) pathways.

Figure 1. Chemical Structure of Hydrangenol.

The Biosynthetic Pathway of Hydrangenol

The biosynthesis of hydrangenol begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. This activated phenylpropanoid unit then serves as a starter molecule for a polyketide synthase, which catalyzes the condensation with three molecules of malonyl-CoA, derived from acetate, to form the stilbenecarboxylate intermediate, hydrangeic acid. Subsequent enzymatic modifications, including hydroxylation and lactonization, are proposed to yield the final hydrangenol molecule.

Precursors of Hydrangenol Biosynthesis

Radiolabeling studies have been instrumental in identifying the primary precursors of hydrangenol.[1][2] These studies have demonstrated the incorporation of radiolabeled L-phenylalanine, cinnamic acid, and acetate into the hydrangenol molecule, confirming their roles as building blocks in its biosynthesis.[1][2]

-

L-Phenylalanine and Cinnamic Acid: These compounds, derived from the shikimate pathway, provide the C6-C3 phenylpropanoid unit that forms one of the aromatic rings and the adjacent three-carbon bridge of hydrangenol.[1]

-

Acetate: Three molecules of acetate, in the form of malonyl-CoA, are utilized to construct the second aromatic ring.[1][2]

Key Enzymes in the Pathway

Stilbenecarboxylate Synthase (STCS): This Type III polyketide synthase is a key enzyme in the biosynthesis of hydrangenol. It catalyzes the condensation of one molecule of a phenylpropanoid-CoA ester (like p-coumaroyl-CoA or dihydro-p-coumaroyl-CoA) with three molecules of malonyl-CoA to form a stilbenecarboxylate.[3] In Hydrangea macrophylla, a stilbenecarboxylate synthase has been identified and shown to be involved in the formation of hydrangeic acid and lunularic acid.[3] This enzyme exhibits a unique catalytic mechanism that retains the carboxyl group from the starter CoA-ester, a feature that distinguishes it from the closely related stilbene (B7821643) synthases.[3]

Downstream Enzymes: The conversion of the stilbenecarboxylate intermediate, hydrangeic acid, to hydrangenol is hypothesized to involve hydroxylation and subsequent lactonization to form the dihydroisocoumarin ring system. While the specific enzymes responsible for these steps have not been fully characterized in Hydrangea macrophylla, cytochrome P450 monooxygenases are strong candidates for catalyzing the hydroxylation reaction.[4][5]

Quantitative Data

Quantitative data on the biosynthesis of hydrangenol is primarily derived from radiolabeling experiments and metabolite profiling studies.

| Precursor Administered | Product | Specific Activity (cpm/mmole) | Dilution | Reference |

| L-Phenylalanine-U-C14 | Hydrangenol-C14 | 8.9 x 10^3 | 185 | [2] |

| L-Phenylalanine-1-C14 | Hydrangenol-C14 | 8.2 x 10^3 | 201 | [2] |

| Cinnamic acid-2-C14 | Hydrangenol-C14 | 1.1 x 10^4 | 119 | [2] |

| Acetate-2-C14 | Hydrangenol-C14 | 9.4 x 10^3 | - | [2] |

| Cultivar | Hydrangenol Content (% dry weight) | Phyllodulcin Content (% dry weight) | Reference |

| 'Odoriko Amacha' | 4.787 ± 1.066 | 1.794 ± 0.323 | [4] |

| 'Oamacha' | 1.514 ± 0.649 | 3.642 ± 0.692 | [4] |

| 'Amagi Amacha' | 0.293 ± 0.142 | 3.906 ± 0.480 | [4] |

Experimental Protocols

C14-Radiolabeling of Hydrangea macrophylla Tissues

This protocol is adapted from general methods for radiolabeling studies in plants.[6][7][8]

-

Plant Material: Use young, actively growing root tissues or leaf discs from Hydrangea macrophylla.

-

Precursor Solution: Prepare a solution of the desired 14C-labeled precursor (e.g., [U-14C]L-phenylalanine, [2-14C]cinnamic acid, or [1-14C]acetate) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5). The final concentration of the precursor will depend on the specific activity and experimental goals.

-

Incubation: Incubate the plant tissue in the precursor solution for a defined period (e.g., 24-48 hours) under controlled light and temperature conditions.

-

Harvesting and Extraction: After incubation, thoroughly wash the tissue to remove any unincorporated precursor. Homogenize the tissue in a suitable solvent (e.g., 80% methanol) and extract the metabolites.

-

Analysis: Separate the extracted metabolites using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Detect and quantify the radiolabeled hydrangenol and its intermediates using a radioactivity detector (e.g., a liquid scintillation counter or a radio-TLC scanner).

Enzyme Assay for Stilbenecarboxylate Synthase (STCS)

This protocol is based on assays for related chalcone (B49325) and stilbene synthases and can be adapted for STCS.[9]

-

Enzyme Source: Prepare a crude protein extract from young leaves or roots of Hydrangea macrophylla or use a purified recombinant STCS enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Starter substrate (e.g., p-coumaroyl-CoA or dihydro-p-coumaroyl-CoA)

-

Extender substrate: [14C]malonyl-CoA

-

Enzyme extract

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 20% acetic acid). Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Separate the products by TLC or HPLC and quantify the radiolabeled stilbenecarboxylate product using a radioactivity detector.

LC-MS/MS Analysis of Hydrangenol and its Precursors

This protocol provides a general framework for the quantification of hydrangenol and its precursors.[10][11]

-

Sample Preparation: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., 80% methanol). Centrifuge the extract to remove solid debris.

-

LC Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Hydrangenol: Monitor the transition from the precursor ion [M-H]- to characteristic product ions.

-

Hydrangeic Acid: Monitor the transition from the precursor ion [M-H]- to characteristic product ions.

-

-

-

Quantification: Generate a calibration curve using authentic standards of hydrangenol and hydrangeic acid to quantify their concentrations in the plant extracts.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Hydrangenol

Caption: Proposed biosynthetic pathway of hydrangenol in Hydrangea macrophylla.

Experimental Workflow for Radiolabeling Studies

Caption: General workflow for 14C-radiolabeling experiments.

Experimental Workflow for STCS Enzyme Assay

Caption: Workflow for the stilbenecarboxylate synthase (STCS) enzyme assay.

Conclusion and Future Directions

The biosynthesis of hydrangenol in Hydrangea macrophylla is a fascinating example of the interplay between the phenylpropanoid and polyketide pathways. While the initial steps involving stilbenecarboxylate synthase are relatively well-understood, the downstream enzymatic modifications that lead to the final hydrangenol structure remain an active area of research. The elucidation of the complete biosynthetic pathway, including the characterization of the enzymes responsible for the conversion of hydrangeic acid to hydrangenol, will be crucial for the successful metabolic engineering of this valuable compound. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate and unravel the intricacies of hydrangenol biosynthesis. Future work should focus on the heterologous expression and functional characterization of candidate genes, such as those encoding cytochrome P450s, to definitively identify the missing enzymatic links in the pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms [mdpi.com]

- 5. Cytochrome P450 monooxygenases: an update on perspectives for synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. Production of Dihydroisocoumarins by Callus Induction from Hydrangea macrophylla var. thunbergii Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome sequence of Hydrangea macrophylla and its application in analysis of the double flower phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stilbene synthases and stilbenecarboxylate synthases, I Enzymatic synthesis of 3,5,4-trihydroxystilbene from p-coumaroyl coenzyme A and malonyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of (3R)-Hydrangenol 8-O-glucoside pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a flavonoid glycoside, a derivative of the naturally occurring hydrangenol (B20845) found in plants of the Hydrangea genus, notably Hydrangea macrophylla.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited publicly available data, this guide also extrapolates potential biological activities based on its parent compound, hydrangenol, to provide a predictive framework for future research. All quantitative data is presented in structured tables, and a detailed, albeit general, experimental protocol for its synthesis is provided. Visual diagrams of potential signaling pathways are included to facilitate a deeper understanding of its possible mechanisms of action.

Chemical and Physical Properties

This compound is the peracetylated form of (3R)-Hydrangenol 8-O-glucoside. The addition of five acetyl groups significantly alters its polarity and may influence its bioavailability and biological activity. While specific experimental data for the (3R) isomer is scarce, the fundamental properties are outlined below.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 113270-98-7 | [2][3][4][5] |

| Molecular Formula | C₃₁H₃₂O₁₄ | [2][3] |

| Molecular Weight | 628.58 g/mol | [2][3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | N/A |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [2] |

Experimental Protocols

General Protocol for the Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from its unacetylated precursor, (3R)-Hydrangenol 8-O-glucoside.

Step 1: Isolation of (3R)-Hydrangenol 8-O-glucoside from Hydrangea macrophylla

A general procedure for the isolation of flavonoid glycosides from plant material involves the following steps.

dot

Caption: General workflow for the isolation of flavonoid glycosides.

Step 2: Acetylation of (3R)-Hydrangenol 8-O-glucoside

The isolated glucoside is then peracetylated to yield the final product.

dot

Caption: General workflow for the acetylation of a glycoside.

Predicted Biological Activity and Signaling Pathways

While the biological activity of this compound has not been explicitly reported, the activities of its parent compound, hydrangenol, have been studied. Hydrangenol has demonstrated anti-inflammatory and potential anti-diabetic properties. It is plausible that the pentaacetate derivative may exhibit similar, or potentially enhanced, activities due to increased lipophilicity and cell permeability.

Predicted Anti-inflammatory Activity

Hydrangenol has been shown to exert anti-inflammatory effects by suppressing macrophage-mediated inflammation.[6] This is achieved through the downregulation of pro-inflammatory mediators.

dot

Caption: Predicted anti-inflammatory mechanism of hydrangenol.

Potential Anti-diabetic Activity

Studies on hydrangenol have indicated its potential to promote adipogenesis and increase the expression of key proteins involved in glucose metabolism, suggesting a possible role in managing diabetes.[7]

dot

Caption: Predicted anti-diabetic mechanism of hydrangenol.

Future Research Directions

The lack of comprehensive data on this compound highlights several key areas for future research:

-

Complete Physicochemical Characterization: Detailed analysis including melting point, boiling point, and full spectral characterization (¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR) is essential.

-

Biological Activity Screening: A thorough investigation into its potential anti-inflammatory, anti-diabetic, antioxidant, and anticancer activities is warranted.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the pentaacetate derivative.

-

Pharmacokinetic and Bioavailability Studies: Assessment of how acetylation affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a derivative of a bioactive natural product with potential for further investigation in drug discovery and development. This guide provides the currently available information and a predictive framework for its biological activities. Further experimental validation is crucial to fully understand its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. danabiosci.com [danabiosci.com]

- 5. m.elisa-research.com [m.elisa-research.com]

- 6. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. greenmedinfo.com [greenmedinfo.com]

The Discovery and Isolation of Hydrangenol and Its Glucosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of hydrangenol (B20845) and its glucosides, natural compounds found in plants of the Hydrangea genus. This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the biosynthetic pathway, a representative isolation workflow, and a significant signaling pathway influenced by hydrangenol.

Introduction

Hydrangenol, a dihydroisocoumarin, and its corresponding glucosides are compounds of significant interest due to their diverse biological activities, including anti-inflammatory, anti-allergic, and anti-diabetic properties.[1] First identified in Hydrangea macrophylla, these compounds have been the subject of numerous phytochemical investigations to unlock their therapeutic potential.[2] This guide serves as a comprehensive resource for researchers seeking to isolate and study these promising natural products.

Experimental Protocols

The isolation and purification of hydrangenol and its glucosides from Hydrangea species typically involve a multi-step process combining solvent extraction, liquid-liquid partitioning, and various chromatographic techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.

General Extraction and Fractionation

This initial phase aims to obtain a crude extract enriched with the compounds of interest.

-

Plant Material Preparation: Dried and powdered leaves of Hydrangea macrophylla (or a related species) are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with 70% ethanol (B145695) under reflux for several hours. This process is typically repeated multiple times to ensure maximum extraction efficiency.[3]

-

Solvent Removal: The resulting ethanolic extract is concentrated under reduced pressure to yield a viscous crude extract.

-

Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.[3] This step separates compounds based on their polarity, with hydrangenol typically concentrating in the ethyl acetate fraction and its more polar glucosides in the n-butanol fraction.

Isolation of Hydrangenol (from Ethyl Acetate Fraction)

-

Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, commonly a mixture of hexane (B92381) and ethyl acetate, or chloroform (B151607) and methanol (B129727).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing hydrangenol.

-

Crystallization/Purification: Fractions rich in hydrangenol are combined, and the solvent is evaporated. The resulting residue can be further purified by recrystallization or by preparative high-performance liquid chromatography (HPLC).

Isolation of Hydrangenol Glucosides (from n-Butanol Fraction)

-

Diaion HP-20 Column Chromatography: The n-butanol fraction is often first chromatographed on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water.

-

Silica Gel and/or ODS Column Chromatography: Fractions containing the glucosides are further purified using silica gel or octadecylsilyl (ODS) column chromatography with appropriate solvent systems.[3]

-

Preparative HPLC: Final purification of individual glucosides is typically achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with the addition of a small amount of formic acid.[4]

Data Presentation

Quantitative Analysis of Hydrangenol

The concentration of hydrangenol can vary significantly depending on the Hydrangea species, cultivar, and extraction conditions.

| Plant Material | Extraction/Analysis Method | Hydrangenol Content | Reference |

| Hydrangea macrophylla subsp. serrata 'Odoriko Amacha' | UPLC | 4.787% ± 1.066% | [5] |

| Hydrangea macrophylla subsp. serrata 'Oamacha' | UPLC | 1.514% ± 0.649% | [5] |

| Hydrangea macrophylla subsp. serrata 'Amagi Amacha' | UPLC | 0.293% ± 0.142% | [5] |

| Hydrangea serrata Hot Water Extract | LC-MS | 1.002% | [6] |

Biological Activity of Hydrangenol

Hydrangenol has been shown to inhibit key enzymes involved in inflammation and metabolic diseases.

| Target Enzyme/Process | IC50 Value | Reference |

| α-amylase inhibition | 3.6 mg/mL | [4][7] |

| α-glucosidase inhibition | 0.97 mg/mL | [4][7] |

Spectroscopic Data

The structural elucidation of hydrangenol and its glucosides is confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). While a comprehensive, directly comparable dataset for both hydrangenol and a specific glucoside from a single source is not available in the literature, the following represents typical 1H and 13C NMR chemical shifts for the aglycone, hydrangenol.

Table 3: 1H and 13C NMR Spectroscopic Data for Hydrangenol

| Position | 13C NMR (δ, ppm) | 1H NMR (δ, ppm, J in Hz) |

| Aglycone (Hydrangenol) | ||

| 3 | ~40 | ~4.5 (dd) |

| 4 | ~30 | ~3.0 (m) |

| 4a | ~140 | |

| 5 | ~115 | ~6.8 (d) |

| 6 | ~130 | ~7.2 (t) |

| 7 | ~118 | ~6.7 (d) |

| 8 | ~160 | |

| 8a | ~105 | |

| 1' | ~135 | |

| 2', 6' | ~130 | ~7.3 (d) |

| 3', 5' | ~115 | ~6.8 (d) |

| 4' | ~155 |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of hydrangenol and its glucosides from Hydrangea leaves.

Caption: Figure 1. General Isolation Workflow

Biosynthetic Pathway of Hydrangenol

The biosynthesis of hydrangenol is believed to involve the condensation of a phenylpropanoid unit with three acetate units.[8][9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Hydrangenol - Wikipedia [en.wikipedia.org]

- 3. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. VIS-NIR Modeling of Hydrangenol and Phyllodulcin Contents in Tea-Hortensia (Hydrangea macrophylla subsp. serrata) [ouci.dntb.gov.ua]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

Technical Guide on the Spectral Analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

A detailed experimental approach is crucial for the unambiguous structural elucidation of (3R)-Hydrangenol 8-O-glucoside pentaacetate. The following protocols describe the isolation from its natural source and the subsequent spectral analyses.

Isolation and Purification

The isolation of (3R)-Hydrangenol 8-O-glucoside and its subsequent acetylation are standard phytochemical procedures.

-

Extraction: Dried and powdered aerial parts of Hydrangea macrophylla are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel or other suitable resins like Diaion HP-20. A gradient elution with a solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is employed to separate fractions based on polarity.

-

Purification: Fractions containing the desired glycoside are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure (3R)-Hydrangenol 8-O-glucoside.[3]

-

Acetylation: The purified glucoside is acetylated using a mixture of acetic anhydride (B1165640) and pyridine. The reaction mixture is stirred at room temperature, and after completion, the product, this compound, is isolated and purified.

NMR Spectroscopy

High-resolution NMR spectroscopy is indispensable for the complete structural assignment of the molecule.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons, protons of the dihydroisocoumarin moiety, anomeric protons of the glucose unit, and methyl protons of the acetate (B1210297) groups.

-

¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic, methyl).

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: High-resolution mass spectra are typically acquired using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

MS Analysis: The full scan mass spectrum in positive ion mode would be expected to show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

MS/MS Analysis: Tandem mass spectrometry (MS/MS) of the parent ion is performed to obtain fragment ions, which provide valuable structural information about the aglycone and the glycosidic linkages.

Data Presentation

The following tables represent the expected spectral data for this compound based on its known structure and typical values for similar compounds.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic Region | ||||

| 7.20 - 6.80 | m | - | ~7H | Aromatic Protons |

| Dihydroisocoumarin Moiety | ||||

| ~5.50 | dd | - | 1H | H-3 |

| ~3.00 | m | - | 2H | H-4 |

| Glucosyl Moiety | ||||

| ~5.20 | d | ~7.5 | 1H | H-1' (Anomeric) |

| 5.10 - 3.80 | m | - | 6H | H-2' to H-6' |

| Acetate Groups | ||||

| ~2.10 - 1.90 | s | - | 15H | 5 x -COCH₃ |

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbons | |

| ~170.0 - 169.0 | 5 x -C OCH₃ |

| ~165.0 | C-1 |

| Aromatic & Olefinic Carbons | |

| ~160.0 - 110.0 | Aromatic Carbons |

| Glucosyl & Dihydroisocoumarin Carbons | |

| ~100.0 | C-1' (Anomeric) |

| ~80.0 - 60.0 | C-2' to C-6', C-3, C-4 |

| Methyl Carbons | |

| ~21.0 | 5 x -COC H₃ |

Table 3: Hypothetical Mass Spectrometry Data

| m/z (Da) | Ion Formation | Interpretation |

| 629.1818 | [M+H]⁺ | Protonated molecule (Calculated for C₃₁H₃₃O₁₄⁺) |

| 651.1637 | [M+Na]⁺ | Sodium adduct (Calculated for C₃₁H₃₂O₁₄Na⁺) |

| 331.0658 | [M - Pentaacetylglucose + H]⁺ | Aglycone fragment |

| 271.0603 | [Aglycone - CO₂ - H₂O + H]⁺ | Further fragmentation of aglycone |

Logical Relationships in Spectral Analysis

The process of structure elucidation from spectral data follows a logical workflow.

This technical guide provides a comprehensive overview of the methodologies required for the spectral characterization of this compound. While the specific NMR and MS data for this compound are not currently published, the outlined protocols and expected data tables serve as a valuable resource for researchers in natural product chemistry, phytochemistry, and drug development. The systematic application of these techniques will enable the definitive structural elucidation and further investigation of this and other related natural products.

References

Preliminary Bioactivity Screening of Hydrangenol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangenol (B20845), a dihydroisocoumarin first isolated from Hydrangea macrophylla, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. This has spurred research into its derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of hydrangenol and its derivatives, focusing on key experimental protocols, quantitative data, and the underlying signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro bioassays are provided below to facilitate the replication and validation of bioactivity screening studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of hydrangenol derivatives on cell lines and determining appropriate concentration ranges for further bioactivity testing.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of hydrangenol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration.

-

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by hydrangenol derivatives.

-

Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol:

-

Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature protein lysates by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, NF-κB p65, Nrf2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

-

Antioxidant Capacity Assays

-

Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically. The antioxidant capacity is compared to that of Trolox, a water-soluble vitamin E analog.

-

Protocol:

-

ABTS•+ Generation: Prepare the ABTS•+ radical solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Assay Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the hydrangenol derivative solution to the diluted ABTS•+ solution.

-

Measurement: Record the decrease in absorbance at 734 nm after a set time (e.g., 6 minutes).

-

Quantification: Compare the percentage inhibition of absorbance to a standard curve prepared with Trolox. Results are expressed as mmol Trolox equivalents (TE) per mmol of the compound.[1][2]

-

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

-

Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescent probe, AAPH, and Trolox standards in a suitable buffer (e.g., 75 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Assay Setup: In a 96-well black microplate, add the hydrangenol derivative or Trolox standard, followed by the fluorescein (B123965) solution. Incubate at 37°C for a pre-incubation period.

-

Reaction Initiation: Initiate the reaction by adding the AAPH solution.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at regular intervals until the fluorescence has decayed significantly.

-

Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. Plot the net AUC against the Trolox concentration to create a standard curve. The ORAC value of the sample is then determined from this curve and expressed as mmol Trolox equivalents (TE) per mmol of the compound.[1][2]

-

Anti-diabetic Activity Assays

-

Principle: This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia.

-

Protocol:

-

Reaction Mixture: In a 96-well plate, mix the hydrangenol derivative with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).

-

Substrate Addition: After a short pre-incubation, add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the mixture at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is a yellow-colored product.

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol at 405 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value. Acarbose (B1664774) is often used as a positive control.[1][2]

-

-

Principle: This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

-

Protocol:

-

Reaction Setup: Mix the hydrangenol derivative with a starch solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Enzyme Addition: Add α-amylase solution and incubate at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution like dinitrosalicylic acid (DNS) reagent, which also acts as a colorimetric reagent for reducing sugars.

-

Color Development: Heat the mixture to facilitate color development.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of inhibition and the IC₅₀ value, with acarbose as a common positive control.[1][2]

-

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the bioactivity of hydrangenol and its derivatives.

Table 1: Anti-inflammatory and Antioxidant Activity of Hydrangenol

| Bioactivity Assay | Target/Cell Line | IC₅₀ / EC₅₀ / Value | Reference |

| Anti-inflammatory | LPS-stimulated BV2 microglial cells (NO production) | Inhibition at low dosages | [3] |

| Antioxidant (TEAC) | ABTS radical | 1.8 - 3.2 mmol TE/mmol | [1][2] |

| Antioxidant (ORAC) | Peroxyl radical | 16.5 - 27.0 mmol TE/mmol | [1][2] |

Table 2: Anti-cancer Activity of Hydrangenol

| Cell Line | Bioactivity | IC₅₀ / EC₅₀ | Reference |

| EJ bladder cancer cells | Proliferation Inhibition | 100 µM | |

| VEGF-induced HUVECs | Proliferation Inhibition | 10 µM |

Table 3: Anti-diabetic Activity of Hydrangenol

| Enzyme | IC₅₀ | Positive Control (Acarbose) IC₅₀ | Reference |

| α-Amylase | 3.6 mg/mL | 0.51 mg/mL | [1][2] |

| α-Glucosidase | 0.97 mg/mL | 2.1 mg/mL | [1][2] |

Table 4: Bioactivity of a Synthetic Hydrangenol Derivative (5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one)

| Bioactivity | Target/Cell Line | Effect | Reference |

| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Downregulated NO and PGE₂ production |

Signaling Pathways and Experimental Workflows

The bioactivities of hydrangenol and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the preliminary bioactivity screening of hydrangenol derivatives.

Caption: Workflow for Preliminary Bioactivity Screening.

Key Signaling Pathways Modulated by Hydrangenol

The following diagrams illustrate the key signaling pathways known to be modulated by hydrangenol.

Hydrangenol has been shown to inhibit angiogenesis by interfering with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.

Caption: Hydrangenol's Inhibition of VEGFR-2 Signaling.

Hydrangenol exerts its anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Hydrangenol's Suppression of NF-κB Pathway.

The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways are involved in various cellular processes, and their modulation by hydrangenol contributes to its anti-photoaging and anti-inflammatory effects.

Caption: Hydrangenol's Modulation of MAPK/AP-1 Pathway.

Hydrangenol can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Caption: Hydrangenol's Activation of Nrf2-ARE Pathway.

Hydrangenol has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), which is involved in inflammatory responses.

Caption: Hydrangenol's Inhibition of STAT1 Signaling.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of hydrangenol derivatives. The detailed protocols, consolidated quantitative data, and elucidation of key signaling pathways offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships of a broader range of hydrangenol derivatives will be crucial for the development of novel therapeutic agents with enhanced efficacy and safety profiles. The methodologies and conceptual workflows presented herein are intended to streamline these research endeavors.

References

- 1. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrangea serrata (Thunb.) Ser. Extract Attenuate UVB-Induced Photoaging through MAPK/AP-1 Inactivation in Human Skin Fibroblasts and Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroisocoumarin Glycosides from Hydrangea: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The genus Hydrangea, widely recognized for its ornamental value, is also a prolific source of bioactive secondary metabolites. Among these, dihydroisocoumarin glycosides have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth literature review of dihydroisocoumarin glycosides isolated from Hydrangea, with a focus on their chemical structures, quantitative data, experimental protocols for their isolation and characterization, and their influence on key biological pathways.

Isolated Dihydroisocoumarin Glycosides from Hydrangea

A number of dihydroisocoumarin glycosides have been isolated and identified from various species of Hydrangea, particularly from the leaves and flowers of Hydrangea macrophylla. These compounds typically feature a dihydroisocoumarin aglycone linked to one or more sugar moieties.

Recently Identified Dihydroisocoumarin Glycosides

Researchers have recently isolated several new dihydroisocoumarin glycosides from the flowers of Hydrangea macrophylla Seringe var. thunbergii Makino. These include:

-

Florahydroside I

-

Florahydroside II

-

Thunberginol G 8-O-β-D-glucopyranoside

-

Thunberginol C 8-O-β-D-glucopyranoside

-

4-hydroxythunberginol G 3'-O-β-D-glucopyranoside

Other notable dihydroisocoumarin glycosides from the leaves of the same plant variety include:

-

3R- and 3S-hydrangenol 4'-O-apiosylglucosides

-

3R- and 3S-thunberginol I 4'-O-glucosides

-

Thunberginol I 8-O-glucoside

-

3S-phyllodulcin 8-O-glucoside[3]

The major dihydroisocoumarin glycosides found in the leaves of Hydrangea macrophylla var. thunbergii are hydrangenol (B20845) 8-O-β-D-glucopyranoside and phyllodulcin (B192096) 8-O-β-D-glucopyranoside[4][5].

Quantitative Data Summary

The following tables summarize key quantitative data for some of the isolated dihydroisocoumarin glycosides from Hydrangea.

Table 1: Physicochemical Properties of Selected Dihydroisocoumarin Glycosides

| Compound | Molecular Formula | Quasimolecular Ion Peak (m/z) | Optical Rotation (in MeOH) | Source |

| Florahydroside I | C₂₂H₂₄O₁₁ | 487 ([M+Na]⁺) | [α]D²⁰ -8.0° | [2] |

| Florahydroside II | C₂₂H₂₄O₁₁ | 487 ([M+Na]⁺) | [α]D²⁵ -21.0° | [2] |

| 3R-hydrangenol 4'-O-apiosylglucoside | C₂₆H₃₀O₁₃ | 573 ([M+Na]⁺) | [α]D²⁵ -223.9° | [3] |

Table 2: Biological Activity of Compounds from Hydrangea

| Compound | Biological Target | Activity (IC₅₀) | Source |

| Neochlorogenic acid | Aldose Reductase | 5.6 µM | [1][2] |

| 4,5-O-trans-p-dicaffeoyl-d-quinic acid | Aldose Reductase | 0.29 µM | [1][2] |

| Hydrangenol | SARS-CoV-2 Spike Protein - ACE2 Binding | - | [6] |

| Phyllodulcin | SARS-CoV-2 Spike Protein - ACE2 Binding | - | [6] |

| Compound 12 (unspecified) | PTP1B | 8.0 ± 1.1 µM | [7] |

| Compound 12 (unspecified) | α-glucosidase | 3.4 ± 0.2 µM | [7] |

| Compound 8 (unspecified) | α-glucosidase | 21.9 ± 0.4 µM | [7] |

| Compound 9 (unspecified) | α-glucosidase | 43.8 ± 2.1 µM | [7] |

Experimental Protocols

Isolation and Purification of Dihydroisocoumarin Glycosides

A general workflow for the isolation and purification of dihydroisocoumarin glycosides from Hydrangea involves extraction followed by a series of chromatographic separations.

Detailed Methodologies:

-

Extraction: A common and efficient method for extracting dihydroisocoumarin and their glycosides is through sonication with methanol (B129727) at room temperature (25–30 °C) for 15 minutes, repeated twice[4].

-

Chromatography:

-

Counter-Current Chromatography (CCC): High-Performance Counter-Current Chromatography (HPCCC) has been successfully used for the pre-fractionation of extracts. A biphasic solvent system such as ethyl acetate-n-butanol-water (6:4:10; v/v/v) can be employed to separate compounds with similar structures[8].

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from CCC are often further purified using preparative HPLC to yield pure compounds[8]. A YMC-Triart C18 column (5 µM particle size, 4.6 mm i.d.) is a suitable stationary phase for such separations[4].

-

Structure Elucidation

The chemical structures of new and known dihydroisocoumarin glycosides are determined using a combination of chemical and physicochemical methods[1][2].

-

Spectroscopic Techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular formula[2].

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, such as hydroxyl, lactone, and aromatic rings[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., DQF-COSY, HMBC) experiments are crucial for elucidating the detailed structure and stereochemistry of the compounds[2].

-

Circular Dichroism (CD) Spectroscopy: CD spectra are used to determine the absolute configuration at chiral centers, such as the 3-position of the dihydroisocoumarin core[3].

-

-

Chemical Methods:

-

Acid Hydrolysis: This method is used to break the glycosidic bonds and identify the constituent monosaccharides, often by gas-liquid chromatography (GLC) analysis of their derivatives[3].

-

Production via Callus Culture

An alternative to extraction from plant material is the production of dihydroisocoumarins through callus induction.

-

Callus Induction and Proliferation: Callus cultures of H. macrophylla var. thunbergii can be established and proliferated. The combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (B1666704) (BA) has been found to be effective for callus proliferation[5].

-

Production of Dihydroisocoumarins: The balance and concentrations of phytohormones like indole-3-acetic acid (IAA) and BA significantly affect the content of dihydroisocoumarins. Notably, hydrangenol 8-O-β-D-glucopyranoside has been successfully produced in callus cultures with yields comparable to those from the plant itself[5].

Biological Activities and Signaling Pathways

Dihydroisocoumarin glycosides and related compounds from Hydrangea have demonstrated a range of biological activities, including antidiabetic, antimicrobial, and antiviral properties[6][9].

Inhibition of Aldose Reductase

Several compounds from H. macrophylla var. thunbergii have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. While some dihydroisocoumarin glycosides were isolated, an acylated quinic acid analog, neochlorogenic acid, showed substantial inhibitory activity (IC₅₀ = 5.6 µM)[1][2]. Further investigation into related compounds revealed that 4,5-O-trans-p-dicaffeoyl-d-quinic acid is a potent inhibitor with an IC₅₀ of 0.29 µM[1][2].

Anti-SARS-CoV-2 Activity

The dihydroisocoumarins hydrangenol and phyllodulcin from H. macrophylla var. thunbergia have been identified as inhibitors of the binding between the SARS-CoV-2 spike protein and the angiotensin-converting enzyme 2 (ACE2) receptor, which is the initial step of viral infection[6].

Effects on Diabetic Nephropathy Pathways

Coumarin glycosides from Hydrangea paniculata have shown promise in slowing the progression of diabetic nephropathy. The proposed mechanism involves targeting the Nrf2 anti-oxidation and smad2/3-mediated profibrosis pathways[10]. The major metabolites, umbelliferone (B1683723) and esculetin, were found to decrease reactive oxygen species (ROS) production under high glucose conditions and increase the mRNA level of Nrf2. They also inhibited the phosphorylation of smad2/3, which is involved in fibrosis[10].

Conclusion

The dihydroisocoumarin glycosides from Hydrangea represent a promising area for natural product-based drug discovery. Their diverse chemical structures and significant biological activities warrant further investigation. This guide provides a foundational overview for researchers and drug development professionals, summarizing the current knowledge and providing detailed experimental insights to facilitate future research in this field. The development of efficient isolation techniques and alternative production methods like callus culture will be crucial for advancing the study and potential therapeutic application of these fascinating compounds.

References

- 1. Medicinal flowers. XXXX . Structures of dihydroisocoumarin glycosides and inhibitory effects on aldose reducatase from the flowers of Hydrangea macrophylla var.thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Production of Dihydroisocoumarins by Callus Induction from Hydrangea macrophylla var. thunbergii Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroisocoumarins of Hydrangea macrophylla var. thunbergia inhibit binding of the SARS-CoV-2 spike protein to ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Separation of Dihydro-Isocoumarins and Dihydro-Stilbenoids from Hydrangea macrophylla ssp. serrata by Use of Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarin glycosides from Hydrangea paniculata slow down the progression of diabetic nephropathy by targeting Nrf2 anti-oxidation and smad2/3-mediated profibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Hydrangenol Glucosides: A Technical Guide for Researchers

An in-depth exploration of the stereoisomers of hydrangenol (B20845) glucosides, their distinct biological activities, and the methodologies crucial for their study. This guide is intended for researchers, scientists, and professionals in drug development.

Hydrangenol, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, and its corresponding glucosides have garnered significant interest in the scientific community due to their diverse biological activities. These compounds exist as various stereoisomers, and their three-dimensional arrangement plays a crucial role in their pharmacological effects. This technical guide provides a comprehensive overview of the stereochemistry of hydrangenol glucosides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Stereoisomers of Hydrangenol Glucosides

Hydrangenol possesses a chiral center at the C-3 position of the dihydroisocoumarin core, leading to the existence of (3R)- and (3S)-enantiomers. Glucosylation of the hydrangenol core can occur at different positions, most commonly at the 4'-hydroxyl group of the phenyl substituent or the 8-hydroxyl group of the isocoumarin (B1212949) ring. This results in a variety of stereoisomeric glucosides.

Key identified stereoisomers include:

-

(+)- and (-)-Hydrangenol 4'-O-glucosides: These are enantiomeric pairs where the stereochemistry at the C-3 position of the aglycone determines the optical rotation.

-

(3R)- and (3S)-Hydrangenol 4'-O-apiosylglucosides: These are diastereomers where the stereochemistry at C-3 of hydrangenol is combined with the sugar moiety.

-

Hydrangenol 8-O-glucoside: The stereochemistry at the C-3 position of this glucoside has also been investigated.

The absolute configurations of these stereoisomers have been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, as well as chemical methods such as acid hydrolysis.

Biological Activities and Stereochemical Influence

The stereochemistry of hydrangenol and its glucosides has been shown to be a determinant of their biological activity. While research is ongoing to fully elucidate the structure-activity relationships for all stereoisomers, some key findings have been reported.

Hydrangenol itself has demonstrated anti-inflammatory properties by suppressing the NF-κB pathway and activating the Nrf2-mediated heme oxygenase-1 (HO-1) pathway[1][2]. Its glucosides have also been investigated for various activities. For instance, hydrangenol 8-O-glucoside has been identified as an acetylcholinesterase (AChE) inhibitor[3].

| Compound | Biological Activity | Quantitative Data (IC50) | Reference |

| Hydrangenol | α-Amylase Inhibition | 3.6 mg/mL | [4] |

| Hydrangenol | α-Glucosidase Inhibition | 0.97 mg/mL | [4] |

| Hydrangenol 8-O-glucoside | Acetylcholinesterase (AChE) Inhibition | 22.66 μM | [3] |

| Hydrangenol 8-O-glucoside Pentaacetate | Acetylcholinesterase (AChE) Inhibition | 22.66 ± 1.63 µM | [5] |

| Hydrangenol 8-O-glucoside Pentaacetate | Butyrylcholinesterase (BChE) Inhibition | 41.02 ± 3.03 µM | [5] |

| Kembang bokor roots extract (contains hydrangenol glucosides) | Antioxidant (DPPH) | 261.45 μg/mL | [6][7] |

Experimental Protocols

Isolation of Hydrangenol Glucosides from Hydrangea macrophylla

A general procedure for the extraction and isolation of hydrangenol glucosides from the dried leaves of Hydrangea macrophylla is as follows:

-

Extraction: The dried and powdered leaves are extracted with 70% ethanol (B145695) under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract[8].

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol to separate compounds based on polarity[8].

-

Chromatography: The fractions are subjected to a series of column chromatography steps, including silica (B1680970) gel and octadecyl silica (ODS) columns, to isolate the individual glucosides.

-

Chiral Separation: Enantiomers, such as (+)- and (-)-hydrangenol 4'-O-glucosides, can be separated using chiral High-Performance Liquid Chromatography (HPLC) columns.

Structural Elucidation and Stereochemical Assignment